3-Buten-1-one, 1-(4-methoxyphenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

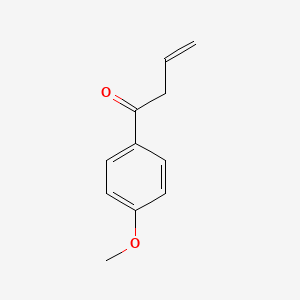

1-(4-Methoxyphenyl)but-3-en-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenone chain

准备方法

The synthesis of 1-(4-methoxyphenyl)but-3-en-1-one typically involves an aldol condensation reaction. This reaction is carried out between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under basic conditions. The procedure involves dissolving p-anisaldehyde in acetone and adding a solution of potassium hydroxide in water. The mixture is stirred, and water is added to precipitate the product, which is then filtered, washed, and recrystallized from ethanol .

化学反应分析

1-(4-Methoxyphenyl)but-3-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Addition: The double bond in the butenone chain can participate in addition reactions with various reagents, forming different addition products

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Perfumery

1-(P-Methoxyphenyl)-1-buten-3-one is used in many floral perfume compositions, mainly Cassie bases, Acacia, Lilac, Sweet Pea, and Hyacinth . It can also produce interesting effects in Lavender, Fougeres, and New Mown Hay fragrances . The aroma is slightly pungent, but when diluted, it has a sweet, floral, and creamy odor .

Chemical Synthesis

4-(4-methoxyphenyl)-3-buten-2-one is used in the preparation of Thiazole derivatives as protein secretion inhibitors . It is also a key component in the synthesis of 4-aryl-2-butanone derivatives, which are important aroma compounds and pharmaceutical intermediates .

Preparation:

1-(P-Methoxyphenyl)-1-buten-3-one can be prepared from anisaldehyde and acetone by condensation using a suitable catalyst .

Aldol Condensation:

It is involved in aldol condensation reactions, which are key in forming new β-hydroxy carbonyl compounds through the reaction of two carbonyl compounds .

Pharmaceutical Research

Protein Secretion Inhibitors:

As mentioned above, 4-(4-methoxyphenyl)-3-buten-2-one is used in the preparation of Thiazole derivatives, which act as protein secretion inhibitors .

Solubility Enhancer:

Polyamidoamine (PAMAM) dendrimers, along with factors such as pH, PAMAM dendrimer generation, PAMAM dendrimer concentration, nature of the PAMAM core, special ligand and surface modifications of PAMAM dendrimer, have an influence on drug solubility and other recommendable pharmacological properties .

Analytical Chemistry

3-Buten-2-one, 4-(4-methoxyphenyl)- can be analyzed using reverse phase (RP) HPLC methods with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . It can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

作用机制

The mechanism of action of 1-(4-methoxyphenyl)but-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds. Additionally, its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

相似化合物的比较

1-(4-Methoxyphenyl)but-3-en-1-one can be compared with other similar compounds, such as:

1-(4-Hydroxyphenyl)but-3-en-1-one: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and solubility.

1-(4-Methylphenyl)but-3-en-1-one: The presence of a methyl group instead of a methoxy group changes the compound’s electronic properties and reactivity.

1-(4-Chlorophenyl)but-3-en-1-one: The chloro group introduces different steric and electronic effects, influencing the compound’s chemical behavior .

These comparisons highlight the unique properties of 1-(4-methoxyphenyl)but-3-en-1-one, making it a valuable compound in various fields of research and industry.

生物活性

3-Buten-1-one, 1-(4-methoxyphenyl)-, also known as 4-(4-methoxyphenyl)-3-buten-2-one, is a compound of significant interest in the fields of organic chemistry and medicinal research. This compound exhibits various biological activities, including antimicrobial and anticancer properties. This article will explore its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The chemical structure of 3-Buten-1-one, 1-(4-methoxyphenyl)- is characterized by a methoxy group attached to a phenyl ring and an α,β-unsaturated carbonyl group. This configuration allows the compound to participate in various chemical reactions such as oxidation, reduction, substitution, and addition.

Synthesis Methods

The synthesis of 3-Buten-1-one, 1-(4-methoxyphenyl)- can be achieved through several methods:

- Mizoroki-Heck Reaction : This method involves the coupling of aryl halides with alkenes in the presence of palladium catalysts. It has been optimized for continuous flow processing to enhance yield and efficiency .

- Aldol Condensation : This reaction can also be employed to form the desired compound by reacting aldehydes or ketones under basic conditions.

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Mizoroki-Heck | 67-94 | 10-20 min | Microwave-assisted, continuous flow |

| Aldol Condensation | Variable | Several hours | Basic conditions |

Antimicrobial Activity

Research indicates that 3-Buten-1-one, 1-(4-methoxyphenyl)- exhibits notable antimicrobial properties. In studies involving various bacterial and fungal strains, this compound demonstrated significant inhibitory effects . For instance:

- In vitro Studies : The compound showed effective activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various carcinoma cell lines:

- Case Study Findings : In a study on HeLa cells (cervical cancer), the compound exhibited an IC50 value of 8.63 μM. Other cell lines like LS174 and A549 also showed sensitivity with IC50 values of 10.17 μM and 12.15 μM respectively .

The mechanism by which 3-Buten-1-one, 1-(4-methoxyphenyl)- exerts its biological effects involves:

- Electrophilic Reactions : The unsaturated carbonyl group allows it to act as an electrophile in Michael addition reactions.

- Interaction with Cellular Targets : It may interact with various cellular pathways that regulate apoptosis and cell proliferation.

Comparison with Related Compounds

When compared to similar compounds such as 1-(4-hydroxyphenyl)but-3-en-1-one and 1-(4-methylphenyl)but-3-en-1-one, the presence of the methoxy group in our compound significantly influences its reactivity and biological activity.

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 μM) |

|---|---|---|

| 3-Buten-1-one, 1-(4-methoxyphenyl) | Significant | HeLa: 8.63; LS174: 10.17 |

| 1-(4-hydroxyphenyl)but-3-en-1-one | Moderate | Not extensively studied |

| 1-(4-methylphenyl)but-3-en-1-one | Low | Not extensively studied |

属性

CAS 编号 |

85234-21-5 |

|---|---|

分子式 |

C11H12O2 |

分子量 |

176.21 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)but-3-en-1-one |

InChI |

InChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8H,1,4H2,2H3 |

InChI 键 |

ASNMYXOVZLSHRI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C(=O)CC=C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。